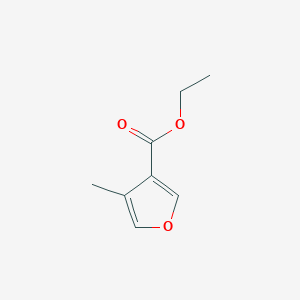

Ethyl 4-methylfuran-3-carboxylate

Descripción general

Descripción

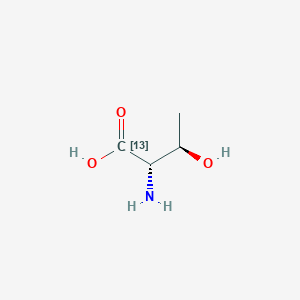

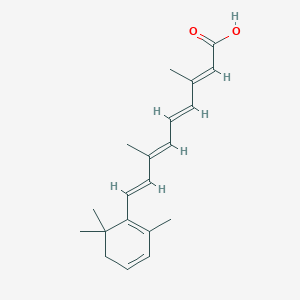

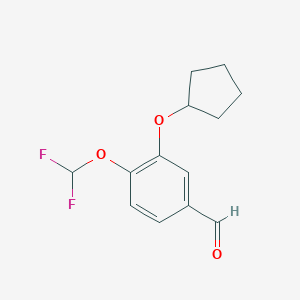

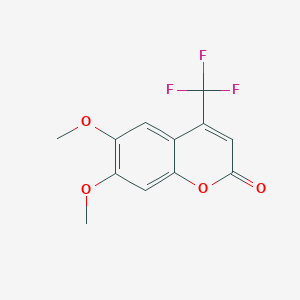

Ethyl 4-methylfuran-3-carboxylate is a chemical compound with the formula C8H10O3 . It belongs to the class of organic compounds known as furans . Furans are compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Synthesis Analysis

Polysubstituted furans, including Ethyl 4-methylfuran-3-carboxylate, can be prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis

The molecular structure of Ethyl 4-methylfuran-3-carboxylate consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The furan ring is substituted with an ethyl group, a methyl group, and a carboxylate group .Chemical Reactions Analysis

The synthesis of Ethyl 4-methylfuran-3-carboxylate involves reactions of sulfur ylides and alkynes . One powerful method to construct the furan motif involves the precious metal gold-catalyzed addition of sulfur ylides to terminal alkynes in an inter- or intra-molecular reaction .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Compounds

Ethyl 4-methylfuran-3-carboxylate is utilized in the synthesis of various functionalized compounds. For instance, it acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003). This demonstrates its role in creating structurally complex molecules.

Reactions with Halomethyl Derivatives

Ethyl 5-isobutyl-2-methylfuran-3-carboxylate, a related derivative, undergoes selective bromination and rearrangement processes. These reactions lead to various furan derivatives with potential applications in chemical synthesis (Pevzner, 2003).

Enzymatic Resolution and Optical Activity

The compound's esters have been synthesized and characterized for their absolute configuration using enzymatic resolution methods. This research provides insights into the optical activity and potential applications of these esters in chiral chemistry (Coriani et al., 2009).

Phosphorylation and Synthesis Techniques

Ethyl 4-methylfuran-3-carboxylate derivatives are involved in phosphorylation reactions, leading to the synthesis of various phosphonate and phosphite derivatives. These reactions have broad implications in organic synthesis and medicinal chemistry (Pevzner, 2007).

Application in Corrosion Inhibition

Derivatives of ethyl 4-methylfuran-3-carboxylate, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been studied for their properties as corrosion inhibitors. These compounds have shown effectiveness in protecting mild steel, highlighting their industrial applications (Dohare et al., 2017).

Biomass-derived Applications

A derivative of ethyl 4-methylfuran-3-carboxylate, ethyl 5-(chloromethyl)furan-2-carboxylate, has been used in electrochemical reductions to expand the derivative scope of biomass-derived molecules (Ling et al., 2022).

Safety And Hazards

Ethyl 4-methylfuran-3-carboxylate has several safety precautions associated with it. It is recommended to keep the compound away from heat/sparks/open flames/hot surfaces and to avoid breathing its dust/fume/gas/mist/vapours/spray . It is also advised to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Propiedades

IUPAC Name |

ethyl 4-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-11-8(9)7-5-10-4-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMHKAPKGFWTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methylfuran-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)